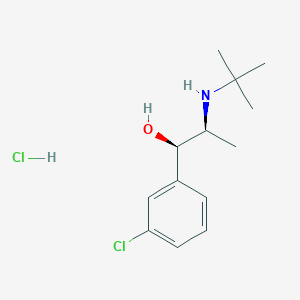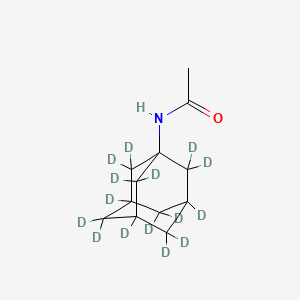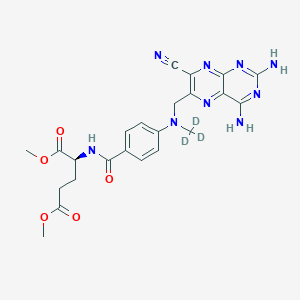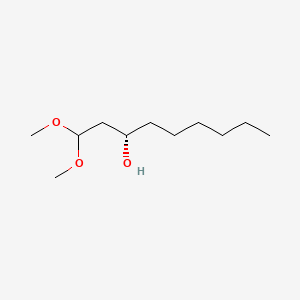
(1R,2S)-erythro-Dihydro Bupropion Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-erythro-Dihydro Bupropion Hydrochloride is a stereoisomer of bupropion, a well-known antidepressant and smoking cessation aid. This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomers. The erythro form refers to the specific spatial arrangement of the substituents around the chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-erythro-Dihydro Bupropion Hydrochloride typically involves the reduction of bupropion. One common method includes the use of sodium borohydride as a reducing agent. The reaction is carried out in an appropriate solvent, such as methanol, under controlled temperature conditions to ensure the selective formation of the desired stereoisomer .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The final product is often purified using techniques such as recrystallization or chromatography to ensure the desired stereoisomer is obtained .
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-erythro-Dihydro Bupropion Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound back to bupropion or its metabolites.
Reduction: Further reduction can lead to the formation of other dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and aminated derivatives, which can have different pharmacological properties compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
(1R,2S)-erythro-Dihydro Bupropion Hydrochloride has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Investigated for its potential use in treating depression and aiding smoking cessation.
Wirkmechanismus
The mechanism of action of (1R,2S)-erythro-Dihydro Bupropion Hydrochloride involves the inhibition of norepinephrine and dopamine reuptake. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and reducing cravings associated with nicotine withdrawal. The compound interacts with specific molecular targets, including the norepinephrine transporter and dopamine transporter .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-(-)-Ephedrine Hydrochloride: Another chiral compound with sympathomimetic properties.
(2S,3S)-Hydroxybupropion Hydrochloride: A metabolite of bupropion with similar pharmacological effects.
(1R,2S)-2-Phenylcyclopropanaminium: A monoamine oxidase inhibitor used in the treatment of depression .
Uniqueness
(1R,2S)-erythro-Dihydro Bupropion Hydrochloride is unique due to its specific stereochemistry, which influences its pharmacological activity and metabolic pathways. Its ability to selectively inhibit norepinephrine and dopamine reuptake distinguishes it from other similar compounds, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C13H21Cl2NO |
|---|---|
Molekulargewicht |
278.21 g/mol |
IUPAC-Name |
(1R,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12-;/m0./s1 |
InChI-Schlüssel |
YZHVQDVGTAELNB-CSDGMEMJSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |
Kanonische SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine](/img/structure/B15290151.png)






![(8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-furan]-2',3-dione](/img/structure/B15290176.png)

